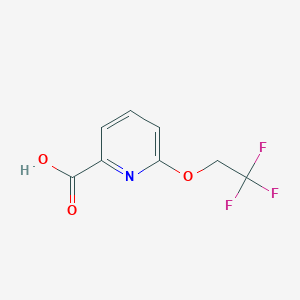

6-(2,2,2-Trifluoroethoxy)picolinic acid

描述

Contextualization within Trifluoroethoxy-Substituted Picolinic Acid Derivatives

Below is a table comparing related trifluoroethoxy-substituted pyridine (B92270) carboxylic acids, illustrating the diversity within this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(2,2,2-Trifluoroethoxy)picolinic acid | 886372-43-6 | C₈H₆F₃NO₃ | 221.13 |

| 5-(2,2,2-Trifluoroethoxy)picolinic acid | 881409-53-6 | C₈H₆F₃NO₃ | 221.13 |

| 3-(2,2,2-Trifluoroethoxy)picolinic acid | 1250130-41-6 | C₈H₆F₃NO₃ | 221.13 |

Significance of Pyridine-2-Carboxylic Acid Frameworks in Contemporary Chemical Sciences

The pyridine-2-carboxylic acid, or picolinic acid, framework is a fundamental scaffold in contemporary chemical sciences. Its prevalence stems from its versatile chemical nature and its presence in a wide range of biologically active molecules. nih.govnih.gov The nitrogen atom at the 1-position and the carboxylic acid at the 2-position create a bidentate chelation site, allowing for strong coordination with various metal ions. This property is exploited in coordination chemistry and has applications in catalysis and materials science.

In medicinal chemistry, the picolinic acid scaffold is a key component of numerous drugs. nih.govnih.gov Its ability to interact with biological targets through hydrogen bonding, metal coordination, and other non-covalent interactions makes it a valuable building block for drug design. The pyridine ring is a common feature in pharmaceuticals, and its substitution allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net

Research Trajectories of 6-(2,2,2-Trifluoroethoxy)picolinic Acid

While specific research on this compound is limited, its structural features suggest several promising avenues for future investigation.

Medicinal Chemistry: Given the established role of fluorinated compounds and picolinic acid derivatives in drug discovery, a primary research trajectory for this compound lies in the exploration of its biological activities. beilstein-journals.orgnih.govnih.gov It could be investigated as a potential inhibitor of enzymes or as a ligand for receptors implicated in various diseases. The trifluoroethoxy group could enhance metabolic stability and cell permeability, making it an attractive candidate for development into a therapeutic agent.

Agrochemicals: Picolinic acid derivatives have also found applications as herbicides. nih.govresearchgate.net The unique electronic and lipophilic properties conferred by the trifluoroethoxy group could lead to the development of new agrochemicals with improved efficacy and selectivity.

Materials Science: The chelating properties of the picolinic acid moiety suggest that this compound could be used as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The presence of the trifluoroethoxy group could influence the packing of these materials and their resulting physical properties, such as porosity and luminescence.

Synthetic Chemistry: The development of efficient and scalable synthetic routes to this compound and its derivatives is another important research direction. This would enable further exploration of its properties and applications. Studies on the synthesis of related 6-alkoxypicolinic acids could provide valuable insights into potential synthetic strategies.

The following table summarizes the potential research applications for this class of compounds.

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Enzyme inhibitors, Receptor ligands | Combination of a privileged scaffold with a group known to improve drug-like properties. beilstein-journals.orgnih.govnih.gov |

| Agrochemicals | Herbicides, Fungicides | Picolinic acid derivatives have known herbicidal activity. nih.govresearchgate.net |

| Materials Science | Ligands for MOFs and coordination polymers | Bidentate chelating nature of the picolinic acid core. |

| Synthetic Chemistry | Development of novel synthetic methodologies | Enabling broader access to this class of compounds for further research. |

Structure

3D Structure

属性

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLJLNWTEWVWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247503-48-5 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Synthesis Strategies for 6 2,2,2 Trifluoroethoxy Picolinic Acid

Pioneering Synthetic Routes for 6-(2,2,2-Trifluoroethoxy)picolinic Acid

Early and foundational synthetic routes to this compound have primarily relied on a multi-step approach commencing with readily available pyridine (B92270) precursors. A common strategy involves the initial preparation of a 6-halopicolinic acid derivative, which then serves as a key intermediate for the introduction of the trifluoroethoxy moiety.

One of the fundamental starting materials for this synthesis is 6-chloropicolinic acid. The synthesis of this precursor can be achieved through methods such as the hydrolysis of 2-chloro-6-trichloromethylpyridine with concentrated sulfuric acid. In this process, the trichloromethyl group is converted to a carboxylic acid, yielding 6-chloropicolinic acid. Another approach to a halogenated picoline is through the oxidation of a corresponding methylpyridine, for instance, the oxidation of 6-chloro-3-fluoro-2-picoline using an oxidizing agent like potassium dichromate in the presence of a catalyst.

Once the 6-halopicolinic acid or its ester is obtained, the crucial trifluoroethoxylation step is typically performed. This is commonly achieved through a nucleophilic aromatic substitution reaction. The sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide), generated by reacting the alcohol with a strong base like sodium hydride, is reacted with the 6-halopicolinate ester. The ester is generally used to avoid side reactions with the carboxylic acid group. The final step in this sequence is the hydrolysis of the resulting ester to afford the target molecule, this compound.

An alternative to the carboxylic acid pathway involves the use of a picolinonitrile intermediate. For example, 6-chloropicolinonitrile can undergo nucleophilic substitution with sodium 2,2,2-trifluoroethoxide. The resulting 6-(2,2,2-trifluoroethoxy)picolinonitrile can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Innovations in Trifluoroethoxylation Techniques for Pyridine Systems

The introduction of the trifluoroethoxy group onto the pyridine ring is a critical transformation in the synthesis of this compound. While classical Williamson ether synthesis conditions are often effective, innovations in trifluoroethoxylation techniques have sought to improve efficiency, yield, and reaction conditions.

Recent advancements have focused on the use of alternative bases and reaction conditions to facilitate the nucleophilic aromatic substitution. For instance, the use of potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures has been explored. These conditions can sometimes offer advantages in terms of handling and safety compared to sodium hydride.

Furthermore, catalyst-free methods under microwave irradiation have been shown to accelerate the trifluoroethoxylation of halopyridines. Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

The choice of the leaving group on the pyridine ring also plays a crucial role. While chloro- and bromo-substituents are common, fluoro- and nitro- groups can also be effective leaving groups for nucleophilic aromatic substitution, particularly when the pyridine ring is activated by other electron-withdrawing groups. The reactivity order is typically F > NO₂ > Cl > Br > I.

Asymmetric Synthesis Approaches to Chiral Trifluoroethoxy-Picolinic Acid Analogues

While this compound itself is achiral, the development of asymmetric synthetic routes is crucial for accessing chiral analogues that may have applications in areas such as catalysis and medicinal chemistry. Asymmetric synthesis in this context would involve the introduction of a stereocenter elsewhere in the molecule, for instance, by modifying the trifluoroethoxy group or by introducing substituents on the pyridine ring.

One conceptual approach to creating chiral analogues involves the use of a chiral trifluoroalkoxy group. For example, starting with a chiral trifluoro-substituted alcohol, a diastereoselective Williamson ether synthesis could be employed to introduce the chiral moiety onto the picolinic acid scaffold.

Another strategy involves the asymmetric functionalization of the pyridine ring itself. While challenging due to the electron-deficient nature of the pyridine ring, methods for the enantioselective addition of nucleophiles to pyridinium salts or transition-metal-catalyzed asymmetric C-H functionalization could be adapted to create chiral picolinic acid derivatives. For instance, a chiral ligand on a transition metal catalyst could direct the enantioselective introduction of a substituent at a specific position on the pyridine ring of a pre-functionalized picolinic acid derivative.

Catalytic Methodologies in the Synthesis of Picolinic Acid Derivatives

Catalysis plays a significant role in the synthesis of picolinic acid derivatives, offering pathways to increased efficiency, selectivity, and sustainability. rsc.orgresearchgate.net In the context of this compound synthesis, catalytic methods can be applied to various steps, from the formation of the picolinic acid core to the crucial trifluoroethoxylation step.

For the synthesis of the picolinic acid backbone, various catalytic oxidation methods have been developed for the conversion of 2-methylpyridine (α-picoline) derivatives to picolinic acids. These methods often employ transition metal catalysts, such as those based on ruthenium, cobalt, or manganese, in the presence of an oxidant. These catalytic systems can offer milder reaction conditions and higher selectivity compared to stoichiometric oxidants like potassium permanganate.

In the key trifluoroethoxylation step, transition metal catalysis, particularly copper-catalyzed Ullmann-type couplings, can be an alternative to traditional nucleophilic aromatic substitution. Although more commonly used for the formation of C-N and C-O bonds with phenols, these methods can be adapted for the reaction of alcohols with aryl halides. The use of a copper catalyst, often in the presence of a ligand and a base, can facilitate the coupling of 2,2,2-trifluoroethanol with a 6-halopicolinate.

Furthermore, multi-component reactions catalyzed by novel materials like metal-organic frameworks (MOFs) have been reported for the synthesis of picolinate and picolinic acid derivatives. rsc.orgresearchgate.net These one-pot reactions can offer high atom economy and procedural simplicity.

| Catalytic Method | Application in Synthesis | Advantages |

| Transition Metal-Catalyzed Oxidation | Synthesis of picolinic acid from picoline | Milder conditions, higher selectivity |

| Copper-Catalyzed Ullmann Coupling | Trifluoroethoxylation of 6-halopicolinate | Alternative to SNAr |

| Metal-Organic Framework (MOF) Catalysis | Multi-component synthesis of picolinates | High atom economy, one-pot synthesis |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. ijarsct.co.innih.gov This involves the use of safer solvents, the development of catalyst-based and solvent-free reactions, and the improvement of energy efficiency. ijarsct.co.innih.gov

One key area of focus is the use of greener solvents. Traditional syntheses often employ volatile and potentially hazardous organic solvents. Research into replacing these with more benign alternatives, such as water, ionic liquids, or supercritical fluids, is an active area of investigation in pyridine chemistry.

Microwave-assisted synthesis is a prominent green chemistry technique that can be applied to several steps in the synthesis of the target molecule. ijarsct.co.inacs.org By providing rapid and efficient heating, microwave irradiation can significantly reduce reaction times and energy consumption, often leading to cleaner reactions with higher yields. ijarsct.co.inacs.org This has been demonstrated in the synthesis of various pyridine derivatives. ijarsct.co.inacs.org

Furthermore, the principles of atom economy are being addressed through the development of one-pot, multi-component reactions for the synthesis of functionalized pyridines. acs.org These reactions, which combine several synthetic steps into a single operation, minimize the need for purification of intermediates and reduce solvent usage and waste generation. acs.org

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Greener Solvents | Replacement of hazardous organic solvents | Reduced environmental impact and improved safety |

| Microwave-Assisted Synthesis | Acceleration of reaction steps | Reduced reaction times and energy consumption |

| Reusable Catalysts | Use of heterogeneous or immobilized catalysts | Waste reduction and improved process efficiency |

| One-Pot, Multi-Component Reactions | Synthesis of functionalized pyridine precursors | Increased atom economy and reduced waste |

Mechanistic Investigations of Chemical Reactivity and Derivatization of 6 2,2,2 Trifluoroethoxy Picolinic Acid

Exploration of Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Amide Bond Formation: The carboxylic acid functionality of 6-(2,2,2-trifluoroethoxy)picolinic acid can be readily converted to amides through coupling reactions with primary and secondary amines. These reactions typically employ activating agents to enhance the electrophilicity of the carboxyl carbon. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization when chiral amines are used. Another effective method involves the conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. This two-step process is often high-yielding and provides access to a diverse array of amides.

Esterification: Ester derivatives of this compound are commonly prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.com The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. google.com Alternatively, "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can be synthesized. These activated esters are highly reactive towards nucleophiles and are particularly useful in subsequent derivatization steps. nih.gov The formation of these active esters can be achieved by reacting the corresponding acid chloride with the respective phenol (B47542) or N-hydroxysuccinimide in the presence of a base. nih.gov

Decarboxylation: Picolinic acids and their derivatives can undergo decarboxylation, particularly under thermal conditions. The presence of the nitrogen atom in the ortho position to the carboxylic acid facilitates this process through the formation of a zwitterionic intermediate. For this compound, the strong electron-withdrawing nature of the trifluoroethoxy group is expected to influence the stability of this intermediate and thus the rate of decarboxylation. While specific studies on the decarboxylation of this exact compound are not widely reported, related 3-substituted picolinic acids have been shown to decarboxylate, with both electron-withdrawing and electron-releasing groups at the 3-position accelerating the reaction. rug.nl

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Amide Formation | Amine, EDC, HOBt, DMF, rt | Amide | General Method |

| Esterification (Fischer) | Alcohol, H₂SO₄ (cat.), heat | Ester | google.com |

| Active Ester Formation | 1. SOCl₂; 2. N-Hydroxysuccinimide, Et₃N | N-Hydroxysuccinimidyl ester | nih.gov |

| Decarboxylation | Heat | 2-(2,2,2-Trifluoroethoxy)pyridine | Inferred from rug.nlunodc.org |

Reactivity of the Pyridine (B92270) Core with Trifluoroethoxy Substitution

The electron-withdrawing nature of the 2,2,2-trifluoroethoxy group significantly influences the electronic properties of the pyridine ring, thereby affecting its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quimicaorganica.orgquora.com The strongly electron-withdrawing trifluoroethoxy group at the 6-position further depletes the electron density of the ring, enhancing its reactivity towards nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions on pyridines with a good leaving group (e.g., a halide) at the 2- or 4-position proceed readily. quimicaorganica.org For this compound, while the trifluoroethoxy group itself is not typically a leaving group, a halogen atom introduced at the 3- or 5-position would be activated towards nucleophilic displacement due to the combined electron-withdrawing effects of the nitrogen atom, the carboxylic acid, and the trifluoroethoxy group.

Electrophilic Aromatic Substitution: In contrast to its enhanced reactivity towards nucleophiles, the pyridine ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). The pyridine nitrogen atom and the electron-withdrawing substituents (carboxylic acid and trifluoroethoxy group) significantly reduce the electron density of the ring, making it a poor nucleophile. Direct electrophilic substitution, such as nitration or halogenation, would require harsh reaction conditions and would likely result in low yields. For instance, the bromination of benzene (B151609) requires a catalyst like FeBr₃ to polarize the Br₂ molecule and make it more electrophilic; for a highly deactivated ring like this substituted pyridine, even more forcing conditions would be necessary. libretexts.org

Derivatization Strategies for Functional Group Transformation and Diversification

The functional groups present in this compound provide multiple handles for derivatization, allowing for the synthesis of a diverse library of compounds.

Conversion of the Carboxylic Acid: Beyond amide and ester formation, the carboxylic acid can be converted into other functional groups. For example, it can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The carboxylic acid can also be a precursor for the synthesis of nitriles. This transformation can be achieved through a multi-step sequence involving conversion to the primary amide followed by dehydration. A chemoenzymatic route has also been developed for the conversion of carboxylic acids to nitriles, involving enzymatic reduction to the aldehyde, in situ oxime formation, and subsequent enzymatic dehydration.

Modification of the Pyridine Ring: While direct functionalization of the pyridine ring via EAS is challenging, derivatization can be achieved through other means. For instance, if a halogen atom is present on the ring, it can serve as a handle for a wide range of transformations, including the introduction of various functional groups via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

| Starting Functional Group | Target Functional Group | Reagents and Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid | Primary Amide | 1. SOCl₂; 2. NH₄OH | General Method |

| Primary Amide | Nitrile | Tf₂O, Et₃N | thieme-connect.de |

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the this compound scaffold, a leaving group, typically a halogen (Br, I) or a triflate, must be present on the pyridine ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. nih.gov A bromo-substituted derivative of this compound, for example, at the 3-position, could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds. Typical catalysts for this transformation include Pd(PPh₃)₄ or PdCl₂(dppf), and a base such as K₂CO₃ or Cs₂CO₃ is required. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. A halo-substituted this compound derivative could be coupled with various alkynes to introduce an alkynyl substituent onto the pyridine ring.

| Reaction | Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-6-alkoxypyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-6-alkoxypyridine | General Method nih.gov |

Stereoselective Reactions with this compound as a Precursor

The chiral derivatization of this compound or its use as a precursor in stereoselective reactions allows for the synthesis of enantiomerically enriched compounds.

Formation of Chiral Amides and Esters: The reaction of this compound with chiral amines or alcohols leads to the formation of diastereomeric amides or esters, respectively. These diastereomers can often be separated by chromatography. Alternatively, the use of chiral coupling reagents or catalysts can facilitate the enantioselective formation of these derivatives. A patent describes the synthesis of chiral amides from related picolinic acid derivatives using chiral amines. google.comgoogle.com

Asymmetric Transformations of Derivatives: Derivatives of this compound can be employed as substrates in stereoselective reactions. For instance, a ketone derived from the picolinic acid could undergo asymmetric reduction to a chiral alcohol using chiral reducing agents or catalysts. While specific examples with this particular picolinic acid are not prevalent in the literature, the asymmetric reduction of prochiral ketones is a well-established method for generating chiral secondary alcohols.

Use as a Chiral Derivatizing Agent: While not a primary application, in principle, enantiomerically pure derivatives of this compound could be used as chiral derivatizing agents to determine the enantiomeric excess of other chiral molecules, for example, through NMR analysis of the resulting diastereomers.

Advanced Spectroscopic and Structural Elucidation of 6 2,2,2 Trifluoroethoxy Picolinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of 6-(2,2,2-Trifluoroethoxy)picolinic acid in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring. Their chemical shifts and coupling constants would confirm the substitution pattern. The methylene (B1212753) protons of the trifluoroethoxy group would likely appear as a quartet due to coupling with the adjacent fluorine atoms. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon environment. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position. Signals for the pyridine ring carbons and the carbons of the trifluoroethoxy group would also be observed, with the carbon bearing the CF₃ group showing a quartet multiplicity in a proton-decoupled spectrum due to carbon-fluorine coupling.

¹⁹F NMR: Fluorine NMR would be crucial for confirming the presence and integrity of the trifluoroethoxy group, likely showing a triplet due to coupling with the methylene protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and requires experimental verification.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| COOH | 10-13 | 165-175 |

| C2 | - | 148-152 |

| C3 | 7.8-8.2 | 120-125 |

| C4 | 7.6-8.0 | 138-142 |

| C5 | 7.2-7.6 | 115-120 |

| C6 | - | 160-165 |

| OCH₂ | 4.8-5.2 | 60-65 (q) |

| CF₃ | - | 120-125 (q) |

Single-Crystal X-ray Diffraction Analysis of this compound and Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles. For this compound, this analysis would reveal the planarity of the pyridine ring, the conformation of the trifluoroethoxy and carboxylic acid groups relative to the ring, and the details of intermolecular interactions, such as hydrogen bonding and stacking, which dictate the crystal packing.

Analysis of co-crystals, for instance with other active pharmaceutical ingredients or co-formers, could reveal different hydrogen bonding motifs and supramolecular assemblies, which are of great interest in crystal engineering and materials science.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is hypothetical and requires experimental data from single-crystal X-ray diffraction.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calc) (g/cm³) | [Value] |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, indicative of hydrogen bonding. A sharp, strong peak for the C=O stretch would appear around 1700 cm⁻¹. Vibrations corresponding to the C-O and C-F bonds of the trifluoroethoxy group would also be prominent, as would characteristic aromatic C-H and C=C/C=N ring stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. While the O-H stretch is typically weak, the C=O stretch would be observable. The symmetric vibrations of the molecule would be particularly Raman active.

Comparing the spectra of the solid-state sample with that of a solution could reveal changes in intermolecular hydrogen bonding.

Table 3: Expected Vibrational Frequencies for this compound (Note: This table is based on characteristic group frequencies and requires experimental confirmation.)

| Functional Group | Vibration Type | Expected FT-IR (cm⁻¹) | Expected Raman (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 3300-2500 (broad) | Weak |

| C-H (Aromatic) | Stretch | 3100-3000 | Strong |

| C=O (Carboxylic Acid) | Stretch | 1720-1680 | Moderate |

| C=C, C=N (Ring) | Stretch | 1600-1450 | Strong |

| C-F | Stretch | 1300-1100 (strong) | Moderate |

| C-O (Ether) | Stretch | 1250-1050 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass for the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the unambiguous determination of the elemental formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide evidence for the compound's structure. Expected fragmentation pathways could include the loss of the carboxylic acid group (as CO₂ or COOH), cleavage of the ether bond, and fragmentation of the pyridine ring. The trifluoromethyl group could also lead to characteristic fragmentation patterns.

Table 4: Potential Mass Spectrometry Fragments for this compound (Note: This table presents plausible fragmentations that require experimental verification.)

| m/z Value (Hypothetical) | Possible Fragment Identity |

|---|---|

| 236.04 | [M+H]⁺ |

| 234.03 | [M-H]⁻ |

| 191.03 | [M-COOH]⁺ |

| 153.04 | [M-OCH₂CF₃]⁺ |

| 83.01 | [CF₃CH₂]⁺ |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral Derivatives

Should chiral derivatives of this compound be synthesized, for example, by introducing a stereocenter in a side chain or by forming chiral complexes, chiroptical spectroscopy would be essential for their stereochemical characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative would exhibit a characteristic CD spectrum, with positive or negative Cotton effects corresponding to its electronic transitions. This spectrum serves as a fingerprint for a specific enantiomer and can be used to determine enantiomeric excess.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. It is another method to characterize chiral molecules and can be correlated with the CD spectrum through the Kronig-Kramers relations.

Theoretical calculations using time-dependent density functional theory (TD-DFT) would be employed to predict the CD and ORD spectra for a given absolute configuration, allowing for the assignment of the absolute stereochemistry of the synthesized chiral derivatives by comparing the experimental and computed spectra.

Applications in Medicinal Chemistry Research and Drug Discovery Endeavors

Design and Synthesis of Novel Picolinic Acid Derivatives for Biological Evaluation

The design and synthesis of novel picolinic acid derivatives are a cornerstone of medicinal chemistry, aiming to create new therapeutic agents with improved efficacy and specificity. nih.govnih.govrsc.org The picolinic acid scaffold, a derivative of pyridine (B92270), is a common feature in many biologically active compounds. nih.govwikipedia.org Researchers strategically modify this core structure to explore and optimize interactions with biological targets. The synthesis of these derivatives often involves multi-step processes starting from commercially available picolinic acid or related pyridine compounds. mdpi.comresearchgate.net General synthetic strategies may include esterification of the carboxylic acid, followed by reactions at other positions of the pyridine ring, or building the ring system from acyclic precursors. beilstein-journals.org The introduction of various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com

For instance, the synthesis of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives begins with the reaction of 2-picolinic acid with thionyl chloride and subsequently methylamine. mdpi.com This highlights a common approach where the carboxylic acid group is first activated or converted to an amide to facilitate further modifications. The design of such compounds is often guided by computational modeling and a deep understanding of the target's structure to predict favorable binding interactions. researchgate.net

Investigation of 6-(2,2,2-Trifluoroethoxy)picolinic Acid as an Intermediate in Pharmaceutical Syntheses

The compound this compound and its close derivatives serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). google.comgoogle.com Pharmaceutical intermediates are compounds that form the building blocks for the final drug product. evonik.com The unique structure of this particular picolinic acid derivative, featuring a trifluoroethoxy group, makes it a valuable precursor for creating drugs with specific desired properties.

Notably, derivatives of picolinic acid are used as intermediates in the manufacturing process of pyridine derivatives intended for the treatment of respiratory disorders. google.comgoogle.com For example, compounds of formula (I) as described in patent literature, which are structurally related to this compound, are key intermediates in an improved process for making (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide. google.comgoogle.com The use of these specific intermediates can streamline the synthesis process, for instance, by eliminating the need for protecting groups and utilizing more thermodynamically stable and less toxic reagents. google.comgoogle.com

| Intermediate Type | Application in Synthesis | Target Compound Class | Therapeutic Area |

| Picolinic Acid Derivatives | Building block in multi-step synthesis | Pyridine Derivatives | Respiratory Disorders |

| Boronic Acid Intermediates | Synthesis of chiral compounds and glycosides | Various APIs | Oncology, Anti-inflammatory, Antiviral |

| Benzophenones | Starting material for API synthesis | Benzodiazepines | Sedatives, Anxiolytics |

| Amino Acids | Precursors for chiral substances | Peptide drugs, Protein-based drugs | Cancer, Autoimmune diseases |

Structure-Activity Relationship (SAR) Studies of Trifluoroethoxy-Picolinic Acid Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.govrsc.org By systematically modifying a lead compound's scaffold, medicinal chemists can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects. nih.gov For pyridine derivatives, SAR studies have shown that the nature and position of substituents on the pyridine ring can dramatically alter their antiproliferative activity. mdpi.com

Exploration of Broad-Spectrum Antiviral Activity Associated with Picolinic Acid Derivatives

Picolinic acid, a natural metabolite of tryptophan, and its derivatives have demonstrated promising broad-spectrum antiviral activity against a range of enveloped viruses. news-medical.netnih.gov Enveloped viruses, which include significant human pathogens like SARS-CoV-2 and influenza A virus, are characterized by an outer lipid membrane that is crucial for entering host cells. iasgyan.iniisc.ac.in

Research has shown that picolinic acid can inhibit the entry of these viruses into host cells. nih.gov The primary mechanism of action involves interfering with the fusion of the viral envelope with the host cell's membrane. news-medical.netiasgyan.in By compromising the integrity of the viral membrane and blocking this critical fusion event, picolinic acid effectively prevents the viral genetic material from entering the cell and initiating replication. nih.goviasgyan.in This mechanism has been observed to be effective against various enveloped viruses, including flaviviruses. iasgyan.iniisc.ac.in

In preclinical animal models, picolinic acid has shown efficacy against both SARS-CoV-2 and influenza A virus (IAV), reducing viral load and protecting the animals from infection. news-medical.netnih.goviasgyan.in Studies using different SARS-CoV-2 variants, including Alpha, Beta, and Delta, have shown consistent inhibitory results. news-medical.net While the current chemical form of picolinic acid shows activity in the millimolar (mM) range in vitro and has limited bioavailability, these findings establish it as a promising scaffold for developing broad-spectrum antiviral therapeutics. nih.gov

| Virus | Picolinic Acid Effect | Mechanism |

| Influenza A Virus (IAV) | Dose-dependent reduction in infectious virus counts. news-medical.net | Inhibits fusion of viral and endosomal membranes. news-medical.net |

| SARS-CoV-2 (including variants) | Reduction in viral RNA. news-medical.net | Interferes with viral cell entry. news-medical.net |

| Flaviviruses (e.g., Zika, JEV) | Significant viral inhibition. iasgyan.iniisc.ac.in | Blocks fusion between virus envelope and host cell membrane. iasgyan.in |

Role in the Development of Compounds for Respiratory Disorders

Picolinic acid derivatives are significant in the development of new treatments for respiratory disorders. google.com They are often used as key intermediates in the synthesis of compounds that target conditions such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma. nih.govgoogle.com

Patents have been filed for novel picolinic acid derivatives that are used to synthesize compounds that restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. google.com Mutations in the CFTR gene cause cystic fibrosis, a fatal genetic disease affecting multiple organs, including the lungs. google.com One such target compound is (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, which has been investigated for the treatment of cystic fibrosis and other CFTR-related diseases. google.comgoogle.com The use of specific picolinic acid intermediates in the synthesis of these therapeutic agents offers an improved and more efficient manufacturing process. google.comgoogle.com

Chelation Chemistry and Metal Ion Interactions in Biological Systems

Picolinic acid is a well-known bidentate chelating agent, meaning it can form two bonds with a central metal ion to form a stable, ring-like structure known as a chelate. wikipedia.orgkakhia.org This property is due to the presence of both a carboxylic acid group and a nitrogen atom in the pyridine ring, which can coordinate with metal ions. wikipedia.org Picolinic acid is known to chelate essential trace elements in the human body, such as chromium, zinc, manganese, copper, and iron. wikipedia.org This chelation is suggested to play a role in the absorption of these ions from the small intestine. wikipedia.org

The ability of picolinic acid-based structures to bind metal ions is being explored for various therapeutic and diagnostic applications. For instance, picolinic acid-based bifunctional chelating agents are being developed for use in molecular imaging. iaea.org These agents can be complexed with radiometals, such as technetium-99m (99mTc), to create radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) imaging. iaea.org The design of these chelators aims for mild labeling conditions and high in vivo stability of the resulting metal complex. iaea.org

In biological systems, the interaction with metal ions can also influence cellular processes. For example, by chelating iron, picolinic acid can inhibit iron uptake by cells and decrease the levels of ferritin, an iron storage protein. nih.gov This action can, in turn, lead to a compensatory increase in the expression of transferrin receptors on the cell surface. nih.gov This interplay highlights the crucial role of chelation chemistry in modulating biological pathways.

Computational Chemistry and Theoretical Modeling of 6 2,2,2 Trifluoroethoxy Picolinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-(2,2,2-Trifluoroethoxy)picolinic acid, DFT calculations are essential for understanding its fundamental chemical properties. These calculations can predict the molecule's geometry, orbital energies, and electron distribution.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. researchgate.net Reactivity descriptors like chemical hardness, softness, and electronegativity can also be calculated to provide a quantitative measure of the molecule's reactive nature.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Suggests significant molecular polarity |

| Electron Affinity | 1.1 eV | Propensity to accept an electron |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.com For this compound, docking studies can be used to screen for potential biological targets, such as enzymes or receptors, and to predict the binding affinity and mode of interaction. nih.govmdpi.com The process involves placing the ligand (the picolinic acid derivative) into the binding site of a target protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. mdpi.comresearchgate.net MD simulations model the atomic movements over time by solving Newton's equations of motion. uq.edu.au This allows for the assessment of the stability of the docked pose, the conformational changes in both the ligand and the protein upon binding, and the calculation of binding free energies. arxiv.org These simulations can reveal key interactions, such as specific hydrogen bonds or hydrophobic contacts, that stabilize the complex. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with Potential Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Human Serum Albumin | 1H9Z | -7.2 | LYS-199, ARG-222, HIS-242 |

| Carbonic Anhydrase II | 2CBA | -8.1 | HIS-94, HIS-96, THR-199 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.9 | ARG-120, TYR-355, SER-530 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov To develop a QSAR model for a series of picolinic acid derivatives, including this compound, a dataset of compounds with known activities is required. scispace.com

Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as lipophilicity (LogP), molecular weight, polar surface area (PSA), and electronic and steric properties. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

A validated QSAR model can then be used to predict the activity of new, untested compounds based solely on their structure. nih.govbmc-rm.org This allows for the virtual screening of large compound libraries and the rational design of new derivatives with potentially enhanced activity. nih.gov

Table 3: Example Molecular Descriptors for QSAR Analysis of Picolinic Acid Derivatives

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted Activity (Hypothetical IC50, µM) |

|---|---|---|---|---|---|---|

| Picolinic acid | 0.45 | 123.11 | 63.32 | 1 | 3 | 15.2 |

| 6-Methoxypicolinic acid | 0.82 | 153.14 | 72.55 | 1 | 4 | 9.8 |

| This compound | 1.75 | 221.13 | 72.55 | 1 | 4 | 3.5 |

Conformational Analysis and Energy Landscape Mapping

Due to the presence of rotatable bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. researchgate.netresearchgate.netrsc.org This is typically done by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation using molecular mechanics or quantum chemistry methods.

The results of a conformational search can be visualized as an energy landscape, a surface that maps the potential energy as a function of the molecule's geometric coordinates. nih.govresearchgate.netrsc.org The valleys on this landscape correspond to stable or metastable conformers, while the peaks represent transition states between them. elifesciences.org Understanding the energy landscape is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. researchgate.net

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting various spectroscopic properties of molecules. researchgate.netcore.ac.uk For this compound, these methods can compute theoretical infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov

The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands and confirm the molecular structure. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to provide a detailed picture of the electronic environment of each nucleus. researchgate.net TD-DFT calculations can predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov This predictive power is invaluable for structural elucidation and for understanding the photophysical properties of the molecule.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| IR C=O Stretch | 1715 cm⁻¹ | 1710 cm⁻¹ |

| IR C-F Stretch | 1155 cm⁻¹ | 1152 cm⁻¹ |

| ¹H NMR (COOH) | 13.2 ppm | 13.1 ppm |

| ¹³C NMR (COOH) | 166.5 ppm | 166.2 ppm |

Future Research Directions and Emerging Applications of 6 2,2,2 Trifluoroethoxy Picolinic Acid

Development of Advanced Catalytic Systems Utilizing Picolinic Acid Ligands

Picolinic acid and its derivatives serve as highly effective ligands in organometallic chemistry and catalysis. Their ability to form stable complexes with transition metals is a key attribute being leveraged for the development of advanced catalytic systems. mdpi.com Future research is directed towards designing sophisticated catalysts where the specific electronic and steric properties of ligands like 6-(2,2,2-Trifluoroethoxy)picolinic acid can be used to fine-tune reactivity and selectivity.

Key research areas include:

Olefin Oligomerization: Metal complexes utilizing polycarboxylate ligands, including dipicolinates, are effective catalysts in the oligomerization of olefins, which is crucial for producing fuels and lubricants. mdpi.com The unique trifluoroethoxy group in this compound could modify the electronic environment of a metal center, potentially leading to catalysts with enhanced activity or altered product distributions.

C-H Bond Activation: Practical methods for C-H halogenation have been developed using palladium catalysts supported by bidentate pyridone ligands, which share structural similarities with picolinic acids. acs.org These reactions are fundamental in medicinal chemistry for creating complex drug intermediates. acs.org Ligands derived from this compound could offer improved solubility or stability in such catalytic cycles.

Cross-Coupling Reactions: Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) complexes, which feature pyridine-based ligands, have become commercially successful in palladium-catalyzed cross-coupling reactions. mdpi.com The development of new picolinic acid-derived ligands is a promising avenue for discovering next-generation catalysts with even greater efficiency and broader applicability. mdpi.com

| Catalyst System Type | Picolinic Acid Ligand Role | Potential Application |

| Ziegler-Natta | Forms stable complexes with Cr(III) and Co(II) mdpi.com | Oligomerization of olefins mdpi.com |

| Palladium-Based | Bidentate ligand for C-H activation acs.org | Synthesis of aryl halides for drug discovery acs.org |

| Ruthenium-Based | Component of N-donor ligands for hydrogenation mdpi.com | Enantioselective hydrogenation of carbonyls mdpi.com |

Exploration of Novel Bioactive Derivatives with Enhanced Potency and Selectivity

The picolinic acid scaffold is a cornerstone in the development of new therapeutic agents, with derivatives showing promise against a wide array of diseases including cancer, tuberculosis, and viral infections. nih.gov The introduction of a trifluoroethoxy group can significantly alter a molecule's lipophilicity and metabolic stability, making this compound an attractive starting point for generating novel bioactive compounds.

Future research will likely focus on:

Anticancer Agents: Novel derivatives of picolinic acid have been synthesized and shown to induce apoptosis in human non-small cell lung cancer cells through endoplasmic reticulum stress. pensoft.net Further modification of the this compound structure could lead to derivatives with enhanced potency and selectivity for specific cancer cell lines. pensoft.netnih.gov

Antiviral Compounds: Pyrrole and pyridone derivatives are being actively investigated as inhibitors of viral enzymes, such as HIV integrase. google.com The unique structure of this compound could be incorporated into new designs for antiviral drugs, potentially overcoming existing drug resistance mechanisms. google.com

Enzyme Inhibitors: Picolinic acid derivatives have been explored as inhibitors for various enzymes. nih.gov For instance, certain nitropyridine derivatives have shown dual inhibition of chymotrypsin (B1334515) and urease. mdpi.com The trifluoroethoxy moiety could be leveraged to achieve specific interactions within the active site of target enzymes, leading to highly selective inhibitors.

| Derivative Class | Biological Activity | Research Finding |

| Oxadiazole Derivatives | Anticancer (Lung Cancer) | Induces apoptotic cell death by triggering caspases 3, 4, and 9. pensoft.net |

| Quinoline Conjugates | Antiproliferative (Breast Cancer) | Shows potent cytotoxic activity against MCF-7 cells, potentially via JAK2/STAT3 inhibition. nih.gov |

| Amide Derivatives | Antiproliferative (Colon Cancer) | Upregulates reactive oxygen species, leading to mitochondrial damage and ferroptosis. nih.gov |

Integration into Materials Science for Functional Polymers or Ligands

The application of picolinic acid derivatives is expanding beyond catalysis and medicine into the realm of materials science. The robust chemical nature of the pyridine (B92270) ring and the chelating capability of the carboxylic acid group make these molecules ideal building blocks for functional materials.

Emerging applications include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pillar-layered MOFs have been synthesized using carboxylic acid and pyridine ligands. researchgate.net this compound could be used as a bespoke ligand to create MOFs with tailored pore sizes, surface areas, and chemical functionalities for applications in gas storage or separation.

Functional Polymers: Biocompatible polymers like poly(2-alkyl/aryl-2-oxazoline)s (PAOx) are often functionalized to create materials for biomedical applications such as drug delivery systems. researchgate.net The picolinic acid moiety could be incorporated into polymer side chains to impart metal-chelating properties or to serve as an attachment point for other functional molecules.

Polymer Additives: Additives are crucial for tailoring the performance characteristics of plastics, including those used for medical devices. researchgate.net While not a conventional application, derivatives of this compound could be explored for specialized roles, such as stabilizers or surface modifiers, where their unique chemical properties would be advantageous.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

As picolinic acid and its derivatives become more prevalent in research and industry, the need for sensitive and reliable analytical methods for their detection and quantification in complex biological and environmental samples grows. nih.gov Picolinic acid is a natural metabolite of tryptophan, and its levels can be a diagnostic marker for certain diseases. nih.gov

Recent advancements and future directions in analytical methodologies include:

High-Performance Liquid Chromatography (HPLC): HPLC-based methods have been developed for the fluorometric determination of picolinic acid in human serum. nih.gov These methods often involve post-column UV irradiation to induce fluorescence after separation on a C18 column, allowing for detection limits in the picomole range. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): For separating and detecting polar and charged metabolites like picolinic acid, CE-MS has emerged as a powerful alternative to traditional HPLC-MS. nih.gov CE-MS provides better separation selectivity and symmetrical peak shapes, which is essential for accurate quantification in complex matrices like cerebrospinal fluid. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Non-targeted approaches using HRMS technologies, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS, are becoming increasingly popular. mdpi.com These techniques provide exact molecular mass and elemental composition, enabling the comprehensive chemical profiling of metabolites and the identification of unknown derivatives in complex samples. mdpi.com

| Analytical Technique | Sample Matrix | Key Advantage | Detection Limit |

| HPLC with Fluorescence nih.gov | Human Serum | Good recovery and linearity | 0.30 pmol |

| CE-ESI-MS/MS nih.gov | Cerebrospinal Fluid | Better separation selectivity and peak shape | Not Specified |

| LC-HRMS (Q-TOF, Orbitrap) mdpi.com | Plant/Food Matrices | Provides exact molecular mass and chemical formula | High Sensitivity |

Multidisciplinary Approaches for Translational Research

The ultimate goal for many novel compounds is their translation from laboratory curiosities to real-world applications. For this compound and its derivatives, this journey will require extensive multidisciplinary collaboration.

Key areas for translational research include:

Radiopharmaceuticals: Picolinic acid-based chelators are being actively investigated for their ability to form highly stable complexes with radiometals like Lanthanum-135. acs.org Decadentate acyclic chelators bearing four picolinic acid groups have shown high thermodynamic stability, making them candidates for the development of new radiopharmaceuticals for imaging or therapy. acs.org

Targeted Drug Delivery: The development of selective degraders for therapeutic targets, such as Akt3 kinase in cancer, represents a cutting-edge area of translational medicine. acs.org Picolinic acid derivatives could be incorporated into proteolysis-targeting chimeras (PROTACs) or other targeted delivery systems to enhance efficacy and reduce off-target effects.

Metal Metabolism and Disease: Picolinic acid is known to chelate and affect the transport of divalent metal ions like zinc. nih.govresearchgate.net Further research into how derivatives like this compound influence metal ion homeostasis could provide valuable insights into diseases linked to metal dysregulation and open up new therapeutic avenues. nih.gov

By integrating efforts across synthetic chemistry, catalysis, pharmacology, materials science, and analytical chemistry, the full potential of this compound as a versatile molecular scaffold can be realized.

常见问题

Q. How to address discrepancies in thermal stability data across studies?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N) and oxidative (air) atmospheres to identify decomposition pathways. Pair with differential scanning calorimetry (DSC) to detect polymorphic transitions or melting points .

Regulatory & Safety Compliance

Q. What regulatory frameworks apply to the use of this compound in pharmaceutical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。